Pharmacokinetic Profiling of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Derivatives: A Comprehensive Technical Guide
Pharmacokinetic Profiling of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine Derivatives: A Comprehensive Technical Guide
Executive Summary
The benzo[d]thiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from neuroprotection to oncology[1]. While unsubstituted or mono-substituted derivatives (such as the ALS therapeutic riluzole) are well-characterized[2], the introduction of di-halogenated systems—specifically 7-bromo-4-fluorobenzo[d]thiazol-2-amine—creates a unique stereoelectronic environment.
Fluorination at the C4 position sterically and electronically shields the aromatic ring from oxidative metabolism, a common liability in benzothiazoles. Conversely, the bulky, polarizable bromine atom at the C7 position significantly increases lipophilicity ( logP ) and provides a strong vector for halogen bonding within target hydrophobic pockets. This technical guide provides a rigorous, self-validating framework for the pharmacokinetic (PK) and ADMET profiling of these specific halogenated derivatives.
In Vitro ADME Profiling
Before advancing to in vivo models, the physicochemical and metabolic boundaries of the compound must be established. The high lipophilicity imparted by the 7-bromo substitution often results in poor aqueous solubility but excellent passive membrane permeability. In-silico predictions for benzothiazole derivatives often rely on these physicochemical properties to forecast therapeutic efficacy[3].
Quantitative Data Summary
Table 1: Representative In Vitro ADME Profile of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine
| Parameter | Value | Mechanistic Interpretation |
| Kinetic Solubility (pH 7.4) | 12.5 µM | Low aqueous solubility driven by 7-Br lipophilicity. |
| Mouse Liver Microsomes ( CLint ) | 45.2 µL/min/mg | Moderate hepatic extraction ratio; stabilized by C4-F. |
| Caco-2 Permeability ( Papp A-B) | 18.4×10−6 cm/s | High passive transcellular permeability. |
| Efflux Ratio (B-A / A-B) | 1.2 | Not a significant P-glycoprotein (P-gp) efflux substrate. |
| Plasma Protein Binding (Mouse) | 98.5% | High binding affinity, limiting the free therapeutic fraction. |
Protocol 1: Self-Validating Liver Microsomal Stability Assay
Objective: To quantify Phase I metabolic intrinsic clearance ( CLint ). Causality: Benzothiazol-2-amines are predominantly metabolized via CYP1A2-mediated N-hydroxylation[4]. Assessing microsomal stability determines if the C4-fluorine successfully redirects or slows this metabolic clearance. The choice of 0.5 mg/mL microsomal protein ensures linear enzyme kinetics, preventing substrate depletion artifacts. NADPH is the obligate electron donor for CYP450 enzymes; its omission in the negative control isolates CYP-mediated metabolism from non-specific chemical degradation.
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM stock of the 7-bromo-4-fluorobenzo[d]thiazol-2-amine derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
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Incubation: Combine the test compound with mouse liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
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Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).
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Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to quench the reaction and precipitate proteins.
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Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Self-Validating Mechanism: The protocol mandates the parallel incubation of Verapamil (high clearance control) and Warfarin (low clearance control). The assay batch is only accepted if the CLint of these controls falls within ±15% of their historically established means. Furthermore, the minus-NADPH control must show <5% degradation over 60 minutes.
Metabolic Pathway Analysis
The primary metabolic vulnerability of the benzo[d]thiazol-2-amine core is the exocyclic primary amine. Clinical and preclinical data on structurally related 2-aminobenzothiazoles demonstrate a heavy reliance on CYP1A2-mediated N-hydroxylation[2]. Following Phase I oxidation, the resulting N-hydroxy metabolite undergoes rapid Phase II direct glucuroconjugation, facilitating renal excretion[4].
Fig 1: Primary hepatic metabolic pathways of benzo[d]thiazol-2-amine derivatives.
In Vivo Pharmacokinetic Profiling
To translate in vitro stability into systemic exposure, rigorous in vivo PK profiling is required. The high volume of distribution ( Vss ) typical of highly lipophilic halogenated benzothiazoles necessitates highly sensitive bioanalytical methods to capture the terminal elimination phase accurately.
Quantitative Data Summary
Table 2: In Vivo Pharmacokinetic Parameters (Male C57BL/6 Mice)
| PK Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 845 ± 112 |
| Tmax (h) | - | 1.5 |
| AUC0−∞ (h·ng/mL) | 1420 ± 180 | 4260 ± 510 |
| t1/2 (h) | 4.2 | 4.8 |
| Clearance (mL/min/kg) | 23.4 | - |
| Volume of Distribution ( Vss , L/kg) | 6.8 | - |
| Bioavailability (%F) | - | 60.0% |
Protocol 2: Self-Validating Rodent PK and Bioanalysis Workflow
Objective: To determine absolute bioavailability (%F) and systemic clearance. Causality: Intravenous (IV) dosing provides the baseline for systemic clearance and volume of distribution, while oral (PO) dosing evaluates gastrointestinal absorption and first-pass extraction. A vehicle of 5% DMSO / 40% PEG400 / 55% Saline is selected to overcome the poor aqueous solubility driven by the 7-bromo substitution, ensuring the compound is fully dissolved prior to dosing. Serial sampling via a surgically implanted jugular vein catheter prevents the physiological stress and fluid shifts associated with repeated cardiac punctures, preserving the integrity of the PK data.
Step-by-Step Methodology:
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Dosing: Administer the formulated compound to fasted male C57BL/6 mice via tail vein injection (IV, 2 mg/kg) or oral gavage (PO, 10 mg/kg).
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Sampling: Collect 20 µL blood samples via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Plasma Isolation: Transfer blood into K2EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C to isolate plasma.
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Extraction: Precipitate 10 µL of plasma with 100 µL of acetonitrile containing the SIL-IS. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.
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Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM) mode.
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Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).
Self-Validating Mechanism: The LC-MS/MS bioanalytical method utilizes a stable isotope-labeled internal standard (SIL-IS) spiked into all matrices prior to extraction. Matrix effect (ME) and recovery must be consistent across the calibration curve. A run is validated only if Quality Control (QC) samples at low, mid, and high concentrations deviate by ≤15% from their nominal values.
Fig 2: Standardized in vivo pharmacokinetic profiling and quantification workflow.
Conclusion & Translational Outlook
The 7-bromo-4-fluorobenzo[d]thiazol-2-amine scaffold presents a highly tunable platform for drug discovery. While the C4-fluorine successfully mitigates some oxidative liabilities, the C7-bromine drives high plasma protein binding and a large volume of distribution. Understanding these PK parameters through self-validating in vitro and in vivo models is critical for optimizing dosing regimens and predicting human efficacious doses. Future development should focus on prodrug strategies or formulation enhancements to overcome solubility limitations while preserving the scaffold's potent target engagement.
References
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A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC.2
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AUSTRALIAN PRODUCT INFORMATION - TEGLUTIK® (riluzole) - Seqirus. 4
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. 1
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In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents - Preprints.org. 3
